molecular formula C21H18N2O3 B2805700 (2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide CAS No. 1259230-61-9

(2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide

Cat. No. B2805700
M. Wt: 346.386
InChI Key: QGEUZLKNSCCTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.386. The purity is usually 95%.
BenchChem offers high-quality (2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

Research has indicated that compounds containing the 2,3-dihydro-1,4-benzodioxin moiety, similar to the specified compound, demonstrate potential as antibacterial and anti-inflammatory agents. For instance, a study synthesized various sulfonamides with the 1,4-benzodioxin ring, showing significant inhibitory activity against different bacterial strains and the lipoxygenase enzyme, suggesting potential use in treating inflammatory diseases (Abbasi et al., 2017).

Enzyme Inhibition

Another research focus has been on enzyme inhibition. Sulfonamides with benzodioxane and acetamide moieties, which are structurally related to the specified compound, were synthesized and tested for their enzyme inhibitory activities. These compounds showed substantial inhibitory activity against -glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Biofilm Inhibition

Compounds with the 2,3-dihydro-1,4-benzodioxin structure have also been investigated for their biofilm inhibitory action. For example, some synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides displayed suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).

Antimicrobial Activity

Studies have also explored the antimicrobial potential of benzodioxin derivatives. For instance, the synthesis of N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains, highlighting their potential as valuable antibacterial agents (Abbasi et al., 2016).

properties

IUPAC Name

(2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15(11-16-5-3-2-4-6-16)12-17(14-22)21(24)23-18-7-8-19-20(13-18)26-10-9-25-19/h2-8,11-13H,9-10H2,1H3,(H,23,24)/b15-11-,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEUZLKNSCCTLR-OZFCMSLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=C(/C#N)\C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide

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